molecular formula C20H45ClN2O3Si B12543205 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride CAS No. 843664-65-3

1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride

Cat. No.: B12543205
CAS No.: 843664-65-3
M. Wt: 425.1 g/mol
InChI Key: ACRHQPUBTAKBOH-UHFFFAOYSA-N
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Description

1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by the presence of an imidazolidin-1-ium core, an octyl group, and a triethoxysilylpropyl group. This compound is notable for its unique combination of organic and inorganic components, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride typically involves the reaction of 1-octylimidazole with 3-chloropropyltriethoxysilane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazolidin-1-ium salts can be formed.

    Hydrolysis Products: Silanol derivatives.

    Condensation Products: Siloxane networks.

Mechanism of Action

The mechanism by which 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride exerts its effects is primarily based on its ability to interact with various molecular targets through ionic and covalent bonding. The triethoxysilyl group can form strong bonds with silicate surfaces, while the imidazolidin-1-ium core can interact with organic molecules through ionic interactions. These properties make it a versatile compound for modifying surfaces and enhancing the properties of materials .

Comparison with Similar Compounds

Uniqueness: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is unique due to its combination of an octyl group and a triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic interactions are required .

Properties

CAS No.

843664-65-3

Molecular Formula

C20H45ClN2O3Si

Molecular Weight

425.1 g/mol

IUPAC Name

triethoxy-[3-(3-octylimidazolidin-3-ium-1-yl)propyl]silane;chloride

InChI

InChI=1S/C20H44N2O3Si.ClH/c1-5-9-10-11-12-13-15-21-17-18-22(20-21)16-14-19-26(23-6-2,24-7-3)25-8-4;/h5-20H2,1-4H3;1H

InChI Key

ACRHQPUBTAKBOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH+]1CCN(C1)CCC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

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